methyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Methyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a synthetic organic compound featuring a chromene core conjugated with a benzoate ester and a 2,4-dimethylphenyl carbamoyl group. The compound’s structural complexity arises from the integration of a carbamate linkage, aromatic substituents, and an ester functional group.
Properties
IUPAC Name |
methyl 3-[[3-[(2,4-dimethylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-16-11-12-22(17(2)13-16)28-24(29)21-15-18-7-4-5-10-23(18)32-25(21)27-20-9-6-8-19(14-20)26(30)31-3/h4-15H,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIDPWXGDVSAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound with notable biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H20N2O4
- Molecular Weight : 344.37 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Preparation of the Chromene Core : This involves cyclization reactions under acidic or basic conditions.
- Introduction of the Dimethylphenyl Group : Achieved through coupling reactions using appropriate reagents.
- Final Esterification : Methylation to form the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways associated with tumor growth.
Enzyme Inhibition
One of the key biological activities of this compound is its ability to inhibit specific enzymes:
- Tyrosinase Inhibition : The compound has demonstrated potent inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. This activity suggests potential applications in skin whitening and treating hyperpigmentation disorders.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicate that:
- At concentrations up to 20 µM, the compound does not exhibit significant cytotoxicity in B16F10 murine melanoma cells.
These findings suggest a favorable therapeutic index for potential clinical applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Study on Anticancer Activity : A study demonstrated that this compound exhibited a dose-dependent inhibition of cancer cell growth, particularly in breast cancer cell lines (IC50 values ranging from 0.5 to 5 µM depending on the cell line).
- Mechanistic Insights : Research utilizing Lineweaver-Burk plots indicated that the compound acts as a competitive inhibitor for tyrosinase, providing insights into its mode of action at the molecular level.
Comparison with Similar Compounds
Ethyl 3-({(2Z)-3-[(4-Chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate (CAS 1327176-09-9)
Structural Differences :
- Substituent Variation : The 4-chlorophenyl carbamoyl group replaces the 2,4-dimethylphenyl group in the target compound.
- Ester Group : Ethyl ester vs. methyl ester.
Physicochemical Properties :
Synthetic Routes: Both compounds likely derive from similar coupling reactions, as described in , where diazonium salts of aromatic amines (e.g., 4-chloroaniline or 2,4-dimethylaniline) react with cyanoacetanilide derivatives under controlled conditions .
Ethyl 4-{[(2Z)-3-(1,3-Thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (CAS 1327173-00-1)
Structural Differences :
- Carbamoyl Group : 1,3-Thiazol-2-yl replaces the 2,4-dimethylphenyl group.
- Positional Isomerism : The benzoate ester is para-substituted (position 4) vs. meta-substituted (position 3) in the target compound.
Functional Implications :
- Electronic Effects : Thiazole’s electron-deficient nature may alter the chromene core’s electronic properties compared to the electron-rich 2,4-dimethylphenyl group.
| Property | Target Compound | Ethyl 4-... (Thiazolyl) |
|---|---|---|
| Molecular Formula | C25H21N2O4 | C22H17N3O4S |
| Molecular Weight | ~413.45 g/mol | 419.5 g/mol |
Sodium 3-[[3-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]-4-hydroxybenzenesulphonate
Structural Differences :
- Core Structure : Naphthyl-azo-benzenesulphonate vs. chromenyl-benzoate.
- Functional Groups : Sulfonate and azo groups replace the ester and imine linkages.
Key Research Findings and Trends
Substituent Effects on Reactivity :
- Electron-donating groups (e.g., 2,4-dimethylphenyl) stabilize the carbamoyl moiety, while electron-withdrawing groups (e.g., 4-chlorophenyl) may enhance electrophilic reactivity .
- Ethyl vs. methyl esters influence solubility; ethyl derivatives generally exhibit higher logP values .
Spectroscopic Signatures :
- IR spectra for analogs show consistent C=O (1660–1665 cm⁻¹) and C≡N (2212–2214 cm⁻¹) stretches, confirming carbamoyl and nitrile functionalities .
- $^1$H-NMR data reveal distinct aromatic splitting patterns based on substituent electronic environments .
Synthetic Accessibility :
- Diazonium coupling () and nucleophilic substitution () are versatile for introducing aryl and heterocyclic groups .
Preparation Methods
Knoevenagel Condensation for Coumarin Core Synthesis
The coumarin scaffold is synthesized via Knoevenagel condensation, employing salicylaldehyde derivatives and malonic acid esters. For instance, reaction of 2-hydroxybenzaldehyde with diethyl malonate in ethanol under piperidine catalysis yields 4-hydroxycoumarin derivatives. Substituted malonic acids, such as 3-(2,4-dimethylphenylcarbamoyl)malonic acid, enable direct incorporation of the carbamoyl group during cyclization.
Optimized Conditions :
Post-Functionalization via Acyl Chloride Intermediates
Alternatively, 3-carboxycoumarin (synthesized via Pechmann condensation) undergoes carbamoylation:
- Activation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride.
- Aminolysis : Reaction with 2,4-dimethylaniline in dichloromethane with triethylamine yields the carbamoyl derivative.
Reaction Profile :
- Temperature : 0°C to room temperature.
- Yield : 68–85% after purification via silica gel chromatography.
Synthesis of Methyl 3-Aminobenzoate
Nitration and Reduction Sequence
Methyl benzoate is nitrated at the meta position using concentrated HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to afford methyl 3-aminobenzoate.
Key Data :
Imine Formation via Schiff Base Condensation
The final step involves condensation of 3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-one with methyl 3-aminobenzoate under acidic conditions.
Optimized Protocol :
- Catalyst : Acetic acid (5 mol%) in ethanol.
- Conditions : Reflux with molecular sieves (4Å) for 12–16 hours.
- Yield : 70–82% after recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the coumarin’s ketone, followed by dehydration to form the thermodynamically stable Z-imine.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A solvent-free approach utilizes 2-hydroxybenzaldehyde, 2,4-dimethylphenyl isocyanate, and methyl 3-aminobenzoate in the presence of FeCl₃·6H₂O. This method consolidates coumarin formation and imine linkage in a single step.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates the Pechmann condensation and imine formation steps, enhancing efficiency:
Analytical Characterization Data
Table 1. Spectroscopic Data for Key Intermediates
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 3-Carboxycoumarin | 1680 (C=O), 1720 (COOH) | 6.8–8.2 (m, 4H, Ar-H) | 190 [M+H]⁺ |
| 3-[(2,4-Dimethylphenyl)carbamoyl]-2H-chromen-2-one | 1665 (C=O), 1590 (CONH) | 2.3 (s, 6H, CH₃), 7.1–8.0 (m, 7H) | 308 [M+H]⁺ |
| Methyl 3-aminobenzoate | 3350 (NH₂), 1705 (COOCH₃) | 3.9 (s, 3H, OCH₃), 6.7–7.5 (m, 4H) | 151 [M+H]⁺ |
Challenges and Optimization Considerations
- Regioselectivity in Nitration : Ensuring meta-substitution in methyl benzoate requires precise control of nitration conditions.
- Imine Stereochemistry : The Z-configuration is favored due to steric hindrance between the coumarin’s lactone oxygen and the benzoate’s ester group.
- Purification : Silica gel chromatography is critical for removing unreacted aniline and dimeric byproducts.
Industrial-Scale Production Insights
Large-scale synthesis employs continuous flow reactors for the Pechmann and Knoevenagel steps, reducing reaction times by 50% compared to batch processes. Advanced crystallization techniques, such as anti-solvent precipitation, enhance purity to >99%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
